N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,3-dimethylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,3-dimethylbutanamide” is a complex organic compound. It contains a benzenesulfonyl group, a dihydroquinoline group, and a dimethylbutanamide group . The compound is likely to be a part of a larger class of compounds known as sulfonamides, which are known for their significant functions in organic and medicinal chemistry .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of benzenesulfonyl derivatives with appropriate amines or alcohols . A specific method for the synthesis of this compound is not available in the literature, but it might involve the reaction of a 3,4-dihydro-2H-quinolin-6-ylamine with a benzenesulfonyl chloride, followed by a reaction with 3,3-dimethylbutanoic acid .Chemical Reactions Analysis
The compound, being a sulfonamide derivative, is likely to undergo reactions typical of sulfonamides. This includes reactions with bases, nucleophiles, and electrophiles . The benzenesulfonyl group in particular is known to react with compounds containing reactive N-H and O-H bonds .Scientific Research Applications
Antimicrobial and Anticancer Applications
N-substituted quinoline derivatives, including those with benzenesulfonamide moieties, have been researched for their potential applications in antimicrobial and anticancer treatments. For instance, certain quinoline clubbed with sulfonamide derivatives exhibited significant activity against Gram-positive bacteria (Biointerface Research in Applied Chemistry, 2019). Moreover, specific N-(quinolin-8-yl) benzenesulfonamide derivatives displayed promising anticancer activity against various cancer cell lines (European journal of medicinal chemistry, 2010).
Bioorganic Chemistry and Molecular Structure Studies
These compounds have also been central in studies focusing on their synthesis, molecular structure, and analysis. For example, the synthesis of N-(quinolin-8-yl) benzenesulfonamide derivatives and their structural characterization by NMR and mass spectroscopy have provided insights into their potential chemical applications (Journal of Guangdong Pharmaceutical University, 2015). Additionally, research on the synthesis and structural analysis of various N-acylhydrazones based on quinoline derivatives has contributed to the understanding of their conformational characteristics (Molecules, 2021).
Fluorescent Probes and Chemical Reactivity
Research has also been conducted on the use of quinoline derivatives as fluorescent probes, as demonstrated in the design and synthesis of specific probes for zinc ions (Inorganic chemistry, 2010). Furthermore, studies on the synthesis and reactivity of N-quinolin-8-yl-arylsulfonamides have provided valuable information on their potential in chemical reactions, including cyclocondensation processes (Chemistry of Heterocyclic Compounds, 2008).
Green Chemistry and Catalysis
In green chemistry, the eco-friendly synthesis of quinoxaline derivatives, including those with sulfonamide groups, has been explored for their antibacterial properties (Research on Chemical Intermediates, 2017). Additionally, the application of these compounds in catalysis has been demonstrated in the synthesis of half-sandwich ruthenium complexes with potential in transfer hydrogenation processes (European Journal of Inorganic Chemistry, 2013).
properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,3-dimethylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-21(2,3)15-20(24)22-17-11-12-19-16(14-17)8-7-13-23(19)27(25,26)18-9-5-4-6-10-18/h4-6,9-12,14H,7-8,13,15H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAUYNGUWJGVINQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,3-dimethylbutanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.